molecular formula C17H24Cl2N2O4S B8460320 Tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate

Tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate

Cat. No. B8460320
M. Wt: 423.4 g/mol
InChI Key: OYJZPBMDEWMNPH-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate is a useful research compound. Its molecular formula is C17H24Cl2N2O4S and its molecular weight is 423.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H24Cl2N2O4S

Molecular Weight

423.4 g/mol

IUPAC Name

tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C17H24Cl2N2O4S/c1-17(2,3)25-16(22)20-11-12-6-8-21(9-7-12)26(23,24)13-4-5-14(18)15(19)10-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,22)

InChI Key

OYJZPBMDEWMNPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3,4-dichlorobenzene-1-sulfonyl chloride (470 mg, 1.91 mmol) was added tert-butyl piperidin-4-ylmethylcarbamate (410 mg, 1.91 mmol) followed by triethylamine (0.267 mL, 1.91 mmol). The reaction mixture was stirred at rt overnight. The reaction mixture was diluted with DCM and the organic portion washed with 1N HCl, H2O, and brine, dried over Na2SO4 and decanted. The solvent was evaporated under reduced pressure and the crude residue was purified by flash chromatography on a 24 g silica gel cartridge using 0 to 100% ethyl acetate in hexane over 15 minutes, then 0 to 20% MeOH in DCM over 15 min. to provide Intermediate 3A (800 mg, 1.890 mmol, 99% yield). HPLC/MS (Method M) RT=1.58 min, [M+1]+ 324.1.
Quantity
470 mg
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410 mg
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0.267 mL
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reactant
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Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dichlorobenzene-1-sulfonyl chloride (490 mg, 2.00 mmol) was added tert-butyl piperidin-4-ylcarbamate (400 mg, 2.00 mmol), followed by triethylamine (0.278 mL, 2.00 mmol). The reaction was stirred at rt overnight. The reaction mixture was diluted with DCM and the organic portion washed with 1N HCl, H2O, and brine, dried over Na2SO4 and decanted. The solvent was evaporated under reduced pressure and the crude residue was purified on a 24 g silica gel cartridge eluting with 0 to 100% EtOAc in hexane, then 0 to 20% MeOH in DCM to provide Intermediate 4A (810 mg, 2.0 mmol, 99% yield). HPLC/MS (Method D) RT=2.12 min, [M+1]+ 309.
Quantity
490 mg
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reactant
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400 mg
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0.278 mL
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reactant
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Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of 3,4-dichlorobenzene-1-sulfonyl chloride (470 mg, 1.91 mmol) was added tert-butyl piperidin-4-ylmethylcarbamate (410 mg, 1.91 mmol), followed by triethylamine (0.267 mL, 1.91 mmol). The reaction mixture was stirred for 16 h then diluted with DCM. The organic phase was washed with 1 N HCl, H2O, and brine, dried over Na2SO4, and then filtered. The solvent was evaporated under reduced pressure and the residue was purified on a 24 g cartridge using 0 to 100% EtOAc in hexanes and then 0 to 20% MeOH in DCM to yield Intermediate 9A (0.80 g, 1.9 mmol, 99% yield). LC-MS (ESI) 324.1. (M+H-Boc), RT=1.55 min (Method B).
Quantity
470 mg
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reactant
Reaction Step One
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410 mg
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reactant
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0.267 mL
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reactant
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Yield
99%

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